molecular formula C8H5N3S2 B1298561 s-Triazolo(3,4-b)benzothiazole-3-thiol CAS No. 6957-85-3

s-Triazolo(3,4-b)benzothiazole-3-thiol

Cat. No. B1298561
CAS RN: 6957-85-3
M. Wt: 207.3 g/mol
InChI Key: QTXZICUYCJDYLP-UHFFFAOYSA-N
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Description

s-Triazolo[3,4-b]benzothiazole-3-thiol is a chemical compound that has been the subject of various synthetic studies due to its potential applications in medicinal chemistry and material science. The compound features a triazole ring fused to a benzothiazole moiety with a thiol group at the third position, which is a structural motif found in various biologically active compounds.

Synthesis Analysis

The synthesis of s-Triazolo[3,4-b]benzothiazole-3-thiol has been achieved through a novel rearrangement reaction of 2-benzothiazolylthioacetyl hydrazide in the presence of potassium hydroxide (KOH) and carbon disulfide (CS2). This method provides an efficient route to the target compound and its derivatives. The reaction conditions also allow for the synthesis of the compound from 2-benzothiazolyl-hydrazine under similar conditions. Additionally, the Mannich reaction of the compound has been explored, further expanding the chemical space of its derivatives .

Molecular Structure Analysis

The molecular structure of s-Triazolo[3,4-b]benzothiazole-3-thiol and its derivatives has been confirmed through various spectroscopic techniques, including infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS). These analytical methods provide detailed information about the molecular framework and the substitution pattern on the heterocyclic system .

Chemical Reactions Analysis

The compound s-Triazolo[3,4-b]benzothiazole-3-thiol serves as a precursor for further chemical transformations. For instance, it has been used to synthesize 3-aryl-substituted [1,2,4]triazolo[3,4-b][1,3]benzothiazole-6,7-dicarbonitriles through the interaction with 4-bromo-5-nitrophthalonitrile in the presence of potassium carbonate (K2CO3). This reaction highlights the compound's reactivity towards nucleophilic substitution and its potential to form complex heterocyclic systems .

Physical and Chemical Properties Analysis

While the specific physical properties of s-Triazolo[3,4-b]benzothiazole-3-thiol are not detailed in the provided papers, the general properties of such heterocyclic compounds can be inferred. Typically, these compounds exhibit moderate to high melting points and are characterized by their stability and reactivity towards various chemical reagents. The presence of the thiol group in the molecule suggests potential for redox chemistry and the formation of metal complexes, which could be of interest in various chemical applications .

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel rearrangement reaction of 2-benzothiazolyl-thioacetyl hydrazide to produce s-triazolo[3,4-b]benzothiazol-3-thiol was discovered, showcasing its potential in organic synthesis and chemical reactions (Zhang et al., 2010).
  • Studies on the reactivity of sym-triazolo[3,4-b]benzothiazole highlight its stability under various conditions and its potential applications in creating different chemical derivatives (Sycheva et al., 1970).

Antimicrobial and Antifungal Applications

  • The synthesis of novel 7-fluoro-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles demonstrated significant antifungal properties, indicating its potential as a fungicide (Kukreja et al., 2016).
  • N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole showed moderate to good antimicrobial properties against various bacterial and fungal strains, suggesting its use in antimicrobial applications (Gilani et al., 2011).

Anticancer Potential

  • Fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles showed moderate to good antiproliferative potency against various cancer cell lines, highlighting its potential in cancer treatment (Chowrasia et al., 2017).

Future Directions

Given the diverse properties and potential applications of s-Triazolo(3,4-b)benzothiazole-3-thiol, future research may focus on further exploring its pharmacological activities and developing new target-oriented drugs based on this compound . The compound’s excellent nonlinear optical properties also suggest potential for further development in optoelectronic applications .

properties

IUPAC Name

2H-[1,2,4]triazolo[3,4-b][1,3]benzothiazole-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S2/c12-7-9-10-8-11(7)5-3-1-2-4-6(5)13-8/h1-4H,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXZICUYCJDYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=S)NN=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219836
Record name s-Triazolo(3,4-b)benzothiazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

s-Triazolo(3,4-b)benzothiazole-3-thiol

CAS RN

6957-85-3
Record name 1,2,4-Triazolo[3,4-b]benzothiazole-3(2H)-thione
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URL https://commonchemistry.cas.org/detail?cas_rn=6957-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name s-Triazolo(3,4-b)benzothiazole-3-thiol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6957-85-3
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Record name s-Triazolo(3,4-b)benzothiazole-3-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Zhang, RZ Qiao, CF Dai, PF Xu, ZY Zhang, ZY Zhang - 2002 - ir.lzu.edu.cn
The rearrangement reaction of 2-benzothiazolylthioacetyl hydrazide I with potassium hydroxide and carbon disulfide in ethanol to produce s-triazolo [3, 4-b] benzothiazole-3-thiol 3 was …
Number of citations: 12 ir.lzu.edu.cn
A Aboelmagd, IAI Ali, EMS Salem… - European Journal of …, 2013 - Elsevier
A series of s-triazolobenzothiazolylthioacetyl/propionyl amino acid derivatives were synthesized with the aim of evaluating their antifungal activity. Their chemical structures were …
Number of citations: 27 www.sciencedirect.com
ND Jayanna, HM Vagdevi, JC Dharshan… - Journal of …, 2013 - hindawi.com
Some novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives 8(a–f) were synthesized by reacting 5,7-dichloro-2-hydrazino-1,3-benzoxazole 4 and …
Number of citations: 6 www.hindawi.com
P Majumdar, A Pati, M Patra, RK Behera… - Chemical …, 2014 - ACS Publications
Heterocycles form by far the largest of the classical divisions of organic chemistry. Moreover, they are of immense importance not only both biologically and industrially but also to the …
Number of citations: 301 pubs.acs.org
PA Chandulal - 2011 - search.proquest.com
A series of chalcones of Benzothiazole derivatives [AV-5 (aj)] were synthesized by cyclization of Schiff bases. The structures of new synthesized compounds were confirmed by IR, 1 H …
Number of citations: 0 search.proquest.com
NT Cong, MA Hung, PN Nam, NTK Loan - Vietnam Journal of Chemistry, 2014 - vjs.ac.vn
Abstract Treatment of (4, 6-dimethylpyrimidin-2-ylsulfanyl) acetohydrazide with carbon disulfide in the solution of potassium hydroxide in ethanol gave 5, 7-dimethyl-[1, 2, 4] triazolo [1, 5-…
Number of citations: 1 vjs.ac.vn

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